molecular formula C16H13BrN2O4 B14313772 4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole CAS No. 113639-34-2

4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole

Cat. No.: B14313772
CAS No.: 113639-34-2
M. Wt: 377.19 g/mol
InChI Key: SVIWVAXNQNXEHS-UHFFFAOYSA-N
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Description

4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole is a complex organic compound with a unique structure that includes a bromine atom, a methoxyphenyl group, a nitro group, and a phenyl group. This compound is part of the isoxazole family, which is known for its diverse chemical properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Friedel-Crafts acylation reaction followed by nitration and bromination . The reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can produce various substituted isoxazoles.

Scientific Research Applications

4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine atom and phenyl groups can engage in various binding interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-4,5-dihydro-1,2-oxazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

113639-34-2

Molecular Formula

C16H13BrN2O4

Molecular Weight

377.19 g/mol

IUPAC Name

4-bromo-5-(4-methoxyphenyl)-4-nitro-3-phenyl-5H-1,2-oxazole

InChI

InChI=1S/C16H13BrN2O4/c1-22-13-9-7-12(8-10-13)15-16(17,19(20)21)14(18-23-15)11-5-3-2-4-6-11/h2-10,15H,1H3

InChI Key

SVIWVAXNQNXEHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=NO2)C3=CC=CC=C3)([N+](=O)[O-])Br

Origin of Product

United States

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